molecular formula C11H10S B14613298 6H-Indeno[5,4-b]thiophene, 7,8-dihydro- CAS No. 59856-05-2

6H-Indeno[5,4-b]thiophene, 7,8-dihydro-

Cat. No.: B14613298
CAS No.: 59856-05-2
M. Wt: 174.26 g/mol
InChI Key: VFFAJVKVBUWUCU-UHFFFAOYSA-N
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Description

6H-Indeno[5,4-b]thiophene, 7,8-dihydro- is a heterocyclic compound that contains both sulfur and carbon atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Indeno[5,4-b]thiophene, 7,8-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,5-dimethyl-6-oxo-7-bromo-7-propyl-7,8-dihydro-6H-indeno[5,4-b]furan-2-carboxylic acid with anhydrous lithium . The reaction is carried out in a stirred solution, which facilitates the formation of the desired compound.

Industrial Production Methods

Industrial production of 6H-Indeno[5,4-b]thiophene, 7,8-dihydro- may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6H-Indeno[5,4-b]thiophene, 7,8-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce more saturated thiophene derivatives .

Scientific Research Applications

6H-Indeno[5,4-b]thiophene, 7,8-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6H-Indeno[5,4-b]thiophene, 7,8-dihydro- exerts its effects involves interaction with specific molecular targets and pathways. For instance, its diuretic-saluretic and antihypertensive activities are believed to be mediated through its interaction with renal pathways, leading to increased excretion of sodium and water .

Comparison with Similar Compounds

Properties

CAS No.

59856-05-2

Molecular Formula

C11H10S

Molecular Weight

174.26 g/mol

IUPAC Name

7,8-dihydro-6H-cyclopenta[e][1]benzothiole

InChI

InChI=1S/C11H10S/c1-2-8-4-5-11-10(6-7-12-11)9(8)3-1/h4-7H,1-3H2

InChI Key

VFFAJVKVBUWUCU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C3=C(C=C2)SC=C3

Origin of Product

United States

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